molecular formula C13H18N2O3 B11776546 (R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate

(R)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate

Cat. No.: B11776546
M. Wt: 250.29 g/mol
InChI Key: JLHGVBVBEFSEEY-GFCCVEGCSA-N
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Description

®-Benzyl 2-(aminomethyl)morpholine-4-carboxylate is a chemical compound that belongs to the morpholine family Morpholines are heterocyclic amines that contain both nitrogen and oxygen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 2-(aminomethyl)morpholine-4-carboxylate typically involves the reaction of benzylamine with a morpholine derivative. One common method is the coupling of benzylamine with 2-(aminomethyl)morpholine-4-carboxylic acid under specific reaction conditions. This process often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of ®-Benzyl 2-(aminomethyl)morpholine-4-carboxylate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 2-(aminomethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol or benzaldehyde, while reduction may produce benzylamine derivatives.

Scientific Research Applications

®-Benzyl 2-(aminomethyl)morpholine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Benzyl 2-(aminomethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its action are typically studied using biochemical assays and molecular modeling techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Benzyl 2-(aminomethyl)morpholine-4-carboxylate is unique due to its specific benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other morpholine derivatives may not be suitable.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

benzyl (2R)-2-(aminomethyl)morpholine-4-carboxylate

InChI

InChI=1S/C13H18N2O3/c14-8-12-9-15(6-7-17-12)13(16)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2/t12-/m1/s1

InChI Key

JLHGVBVBEFSEEY-GFCCVEGCSA-N

Isomeric SMILES

C1CO[C@@H](CN1C(=O)OCC2=CC=CC=C2)CN

Canonical SMILES

C1COC(CN1C(=O)OCC2=CC=CC=C2)CN

Origin of Product

United States

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